molecular formula C11H15FN2 B1446757 2-(4-Fluoropiperidin-1-yl)aniline CAS No. 1554044-58-4

2-(4-Fluoropiperidin-1-yl)aniline

Cat. No. B1446757
CAS RN: 1554044-58-4
M. Wt: 194.25 g/mol
InChI Key: AFGOREKXQUYUKK-UHFFFAOYSA-N
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Description

“2-(4-Fluoropiperidin-1-yl)aniline” is a chemical compound with the CAS Number: 1554044-58-4 . It has a molecular weight of 194.25 and its IUPAC name is 2-(4-fluoropiperidin-1-yl)aniline . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(4-Fluoropiperidin-1-yl)aniline” is 1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 .


Physical And Chemical Properties Analysis

“2-(4-Fluoropiperidin-1-yl)aniline” is a solid compound . It has a molecular weight of 194.25 .

Scientific Research Applications

Drug Design and Development

2-(4-Fluoropiperidin-1-yl)aniline: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system . The fluorine atom can enhance the binding affinity of the compound to its target due to its electronegativity and small size .

Biological Studies

In biological research, this compound has been utilized in the study of neurotransmitter systems. The fluorine atom can act as a bioisostere, replacing a hydrogen atom to modify the biological activity without significantly altering the molecular size or shape .

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of more complex piperidine derivatives through various reactions such as cyclization, amination, and substitution . Its solid physical form allows for easy handling and measurement in laboratory settings .

Pharmacological Applications

2-(4-Fluoropiperidin-1-yl)aniline: is involved in the synthesis of compounds with potential pharmacological activities. It has been used to create derivatives that show promise in treating conditions like inflammation and cancer . The presence of the fluorine atom is crucial for the metabolic stability of these derivatives .

Industrial Uses

While primarily used in pharmaceuticals, this compound also finds applications in industrial chemistry. It can be used as a precursor for the synthesis of specialty chemicals that require a fluorinated piperidine structure .

Chemical Property Studies

The compound’s inherent chemical properties, such as its reactivity and stability, make it an interesting subject for chemical property studies. Researchers can explore its behavior under different conditions to better understand the influence of the fluorine substitution on piperidine rings .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOREKXQUYUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoropiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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